(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide
Description
“(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide” is a chiral amide derivative featuring a pyrazine ring substituted with a chlorine atom at the 3-position and an isopropyl group attached via a methylene bridge. The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of the amino-propionamide backbone. Structurally, it belongs to the class of N-substituted acetamides, characterized by their amide linkage and variable substituents influencing physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-7(2)16(11(17)8(3)13)6-9-10(12)15-5-4-14-9/h4-5,7-8H,6,13H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNVPWMVMPVSED-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-pyrazine and (S)-2-amino-propionamide.
Formation of Intermediate: The 3-chloro-pyrazine is reacted with an appropriate alkylating agent to introduce the pyrazin-2-ylmethyl group.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with (S)-2-amino-propionamide under suitable conditions, such as the presence of a coupling agent like EDCI and HOBT, to form the final product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide has several scientific research applications, including:
Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aromatic ring, substituents, and stereochemistry. Below is a comparative analysis with key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Comparisons
Substituent Effects on Lipophilicity :
- The 3-chloro-pyrazine substituent in the target compound offers moderate lipophilicity compared to the dichloro-benzyl analog (higher Cl content) and the 4-fluoro-benzyl derivative (lower logP due to fluorine’s electronegativity) .
- Cyclopropyl and isopropyl groups in related compounds balance steric bulk and conformational flexibility, influencing receptor binding or metabolic stability .
Stereochemical Influence :
- The (S)-configuration in the target compound and its analogs (e.g., and ) suggests enantioselective interactions with biological targets, a critical factor in drug design .
Functional Group Diversity :
- Pyrazine cores (as in the target compound) vs. benzyl or piperidine systems (e.g., ) alter hydrogen-bonding capacity and solubility. Pyrazine’s nitrogen atoms may engage in π-π stacking or polar interactions .
Research and Application Insights
- Synthetic Challenges : Derivatives like the target compound often require multi-step synthesis, including enantioselective amidation (e.g., methods in for trifluoroethyl acetamides).
Biological Activity
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is C11H14ClN3O, with a molecular weight of 239.7 g/mol. The compound features a chiral center, contributing to its optical activity. The presence of an isopropyl group, a propionamide moiety, and a chloro-pyrazine substituent enhances its biological activity and specificity for therapeutic targets .
Synthesis
The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide typically involves multi-step organic synthesis techniques. Key steps include the formation of the chloro-pyrazine moiety and subsequent coupling reactions to introduce the isopropyl and propionamide groups .
Research indicates that (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide exhibits notable biological activity as an inhibitor of specific enzymes or receptors involved in various diseases. Preliminary studies suggest significant binding affinity for biological targets, evaluated using techniques such as surface plasmon resonance and isothermal titration calorimetry .
Biological Activity
- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammatory processes, making it a candidate for anti-inflammatory therapies.
- Respiratory Disorders : Its unique structure suggests potential efficacy in treating conditions related to insufficient mucosal hydration, which is critical in respiratory health .
- Cytotoxicity Studies : In vitro studies have demonstrated that (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide exhibits low cytotoxicity while maintaining potent activity against certain cancer cell lines .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Key Features |
|---|---|---|---|
| (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide | C8H11ClN4O | Not specified | Lacks isopropyl group |
| (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide | C9H13ClN4O | Not specified | Contains methyl instead of isopropyl |
| (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide | C11H14ClN3O | Varies by target | Unique structure enhances activity |
Therapeutic Applications
The compound's potential applications in pharmaceutical research are vast:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
